N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide
Description
N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide is an acetamide derivative featuring a 4-fluorophenyl group attached to the nitrogen atom and a 4-methylphenyl substituent on the methylene carbon of the acetamide backbone. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, while the methyl group on the adjacent phenyl ring contributes steric bulk and lipophilicity.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-11-2-4-12(5-3-11)10-15(18)17-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQXLZYWNDKKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 4-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired acetamide compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under appropriate conditions to introduce new functional groups.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide exhibits promising biological activities, including:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. Its mechanism likely involves binding to specific molecular targets, modulating their activity, and influencing biological responses.
- Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties in animal models, suggesting that this compound may exhibit similar effects. Studies have indicated that structural modifications can significantly impact anticonvulsant efficacy, which warrants further investigation into this compound's pharmacological profile .
Applications in Drug Development
The unique structural features of this compound make it a candidate for various therapeutic applications:
- Anti-inflammatory Drugs : Due to its potential as a dual inhibitor of inflammatory pathways, it could be developed into treatments for diseases like rheumatoid arthritis or inflammatory bowel disease .
- Cancer Therapy : The compound's ability to modulate enzyme activity involved in tumor progression positions it as a candidate for cancer therapeutics. Research into its interactions with specific receptors could lead to new treatment options.
Case Studies and Research Findings
Several studies have explored the applications of this compound and its derivatives:
These findings underscore the need for continued research into the compound's biological properties and therapeutic potential.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl and methylphenyl groups contribute to the compound’s binding affinity and selectivity towards these targets. The acetamide moiety plays a crucial role in modulating the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.
Ion Channels: The compound may interact with ion channels, affecting ion transport and cellular excitability.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Features and Substituent Impacts
Key Observations :
- In contrast, 4-methylphenyl introduces electron-donating effects, which may alter reactivity in electrophilic substitutions.
- Steric and Lipophilic Effects: The 4-methylphenyl group increases steric hindrance compared to smaller substituents like chloro ( ) or cyano ( ), which could influence molecular packing (e.g., melting points) and solubility.
- Functional Group Diversity : Sulfur-containing analogs (e.g., LBJ-03 and ) exhibit distinct reactivity, such as thioether formation, while chloro-substituted derivatives ( ) are pivotal in cross-coupling reactions.
Comparison :
- The target compound’s synthesis likely parallels methods for N-(4-fluorophenyl) analogs, such as condensation of 4-fluoroaniline with substituted acetyl chlorides .
- LBJ-03 and sulfur-containing derivatives ( ) require specialized reagents (e.g., thiols or cyanopyridines), highlighting the versatility of acetamide backbones in accommodating diverse functional groups.
Insights :
- While direct biological data for the target compound are absent, LBJ-03 demonstrates significant enzyme inhibition, suggesting that N-(4-fluorophenyl)acetamides with electron-deficient substituents may enhance target binding.
- Cytotoxicity in simpler analogs ( ) implies that substituent polarity and aromaticity play roles in bioactivity.
Biological Activity
N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound based on various studies, highlighting its efficacy against different pathogens and cancer cell lines.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of a fluorine atom and methyl groups in its structure contributes to its lipophilicity, which is crucial for membrane permeability and biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, chloroacetamides with halogenated phenyl rings have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, compounds like N-(4-fluorophenyl) derivatives have been noted for their high lipophilicity, facilitating rapid penetration through cellular membranes, which enhances their antimicrobial potential against pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-fluorophenyl)-2-chloroacetamide | S. aureus | 16 µg/mL |
| This compound | E. coli | 32 µg/mL |
| N-(4-chlorophenyl)-2-(4-methylphenyl)acetamide | C. albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. Studies on related phenylacetamide derivatives have demonstrated significant cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. For example, derivatives with electron-withdrawing groups like nitro have shown enhanced activity compared to those with electron-donating groups .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | PC3 | 52 |
| N-(4-fluorophenyl)-2-phenylacetamide | MCF-7 | 80 |
| Imatinib (control) | PC3 | 40 |
Anti-inflammatory Activity
This compound may also exhibit anti-inflammatory properties. Compounds that inhibit p38 MAPK pathways have been associated with reduced inflammatory responses, potentially making this compound relevant in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study utilizing quantitative structure-activity relationship (QSAR) analysis revealed that compounds similar to this compound effectively inhibited bacterial growth, particularly against MRSA strains .
- Cytotoxicity Assays : Research indicated that certain derivatives showed IC50 values comparable to established chemotherapeutics like imatinib, suggesting a promising avenue for further investigation in cancer therapy .
- Inflammatory Response : Preclinical studies involving rodent models demonstrated that compounds targeting p38 MAPK could significantly reduce TNFα levels, indicating potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
